molecular formula C10H9NS B2846310 1-methylquinoline-2(1H)-thione CAS No. 4800-27-5

1-methylquinoline-2(1H)-thione

Cat. No.: B2846310
CAS No.: 4800-27-5
M. Wt: 175.25
InChI Key: PBRBGUUOYSTUHP-UHFFFAOYSA-N
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Description

1-Methylquinoline-2(1H)-thione is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline ring system with a thione group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylquinoline-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 1-methylquinoline-2(1H)-one with phosphorus pentasulfide (P2S5) under reflux conditions. This reaction typically proceeds in an inert solvent such as toluene or xylene, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methylquinoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The thione group enhances its ability to participate in nucleophilic substitution reactions and contributes to its potential as a therapeutic agent .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in the scientific community.

Properties

IUPAC Name

1-methylquinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRBGUUOYSTUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902634
Record name NoName_3173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4800-27-5
Record name 1-METHYL-2(1H)-QUINOLINETHIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under inert atmosphere, 1 g of 1-methyl-quinolin-2-one and 25 ml of benzene were mixed together and then 1.27 g of 2,4-bis-(4-methoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphos phetane (Laweseeon's reagent) were added all at once. After stirring at reflux for 1 hour, cooling, eliminating the solvent by distilling under reduced pressure and drying under a good vacuum and chromatographing, the residue was chromatographed on silica and eluted with a mixture of methylene chloride and ethyl acetate (1/1) to obtain 1 g of the product sought melting at 114° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two

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